ASTX660

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

what is the structure of Tolinapant ASTX660

Molecular Structure & Properties

| Property | Description |

|---|---|

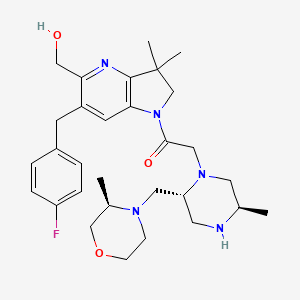

| Systematic Name | 1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one [1] |

| Molecular Formula | C₃₀H₄₂FN₅O₃ [2] [3] [1] |

| Molecular Weight | 539.68 / 539.69 g/mol [2] [3] [1] |

| CAS Registry Number | 1799328-86-1 [2] [3] [1] |

| Chemical Class | Synthetic organic; Non-peptidomimetic Smac mimetic [3] [4] |

| SMILES (Canonical) | C[C@@H]1COCCN1C[C@H]1CN[C@H](C)CN1CC(=O)N1C2C(=NC(=C(C=2)CC2C=CC(F)=CC=2)CO)C(C)(C)C1 [3] [1] |

| InChI Key | YCXOHEXZVKOGEV-DNRQZRRGSA-N [3] |

| Hydrogen Bond Donors | 2 [3] |

| Hydrogen Bond Acceptors | 8 [3] |

| Topological Polar Surface Area (TPSA) | 80.64 Ų [3] |

| XLogP | -0.39 [3] |

| Lipinski's Rule of Five | 1 violation [3] |

Structural Characteristics & Relationship to Activity

The structure of Tolinapant is central to its function as a balanced dual IAP antagonist. The following diagram illustrates the key structural features and their relationship to the compound's mechanism of action.

Key structural features of Tolinapant and their functional consequences.

Non-Peptidomimetic Design: Unlike first-generation IAP antagonists, Tolinapant is a non-peptidomimetic compound, meaning it does not mimic a protein-like peptide structure [4]. This is a critical design feature that improves its drug-like properties, notably its stability and oral bioavailability [5] [4].

Complex Stereochemistry: The molecular structure contains multiple defined stereocenters, as indicated by the "@" symbols in its SMILES notation and InChIKey [3] [1]. The specific three-dimensional shape is essential for high-affinity binding to the BIR3 domains of IAP proteins.

Experimental Data on Biophysical & Biochemical Properties

The quantitative data on Tolinapant's binding and behavior in experimental systems further elucidates how its structure translates into function.

| Property / Assay | Value / Observation | Context / Details |

|---|

| In Vitro Binding (IC₅₀) | cIAP1: 12 nM cIAP2: 12 nM XIAP: <40 nM [2] | Cell-free assay; inhibits interaction between a SMAC-derived peptide and the BIR3 domain of the target proteins [2]. | | In Vitro Solubility | DMSO: 100 mg/mL Water: Insoluble [2] | Batch dependent. For in vivo studies, formulations in vehicles like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O can achieve clear solutions [2]. | | In Vivo Pharmacokinetics | Orally bioavailable in mice [2] | Demonstrates prolonged target antagonism in vivo after oral administration [2] [4]. |

Information for Research Use

For scientists working with Tolinapant in a laboratory setting, handling and storage information is crucial.

Storage Recommendations: It is recommended to store Tolinapant as a powder at -20°C, where it remains stable for up to 3 years [2]. Solutions in DMSO are typically stable for 6 months at -80°C or 2 weeks at 4°C [2] [1].

Quality Control: When procuring the compound for research, one commercial vendor reports a purity of 99.75% for a specific batch (S868101) [2]. Always verify certificate of analysis data for critical experiments.

The structural data for Tolinapant is well-defined and consistent across reliable chemical and pharmacological databases. Its non-peptidomimetic structure with specific stereochemistry is the foundation of its profile as a potent, oral, dual IAP antagonist.

References

- 1. Tolinapant|this compound|CAS 1799328-86-1 [dcchemicals.com]

- 2. Tolinapant (this compound) | IAP antagonist | Mechanism [selleckchem.com]

- 3. tolinapant | Ligand page [guidetopharmacology.org]

- 4. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 5. Tolinapant (this compound) Dual IAP Antagonist (T-cell ... [astx.com]

Molecular Mechanism and Biochemical Profile

Tolinapant antagonizes key apoptosis regulators by mimicking the activity of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).

- Core Mechanism: It binds to the BIR3 domains of cIAP1, cIAP2, and XIAP, displacing and preventing them from inhibiting caspase enzymes, thereby restoring apoptosis in cancer cells [1].

- Downstream Effects: Antagonism of cIAP1/2 leads to their proteasomal degradation, which can activate non-canonical NF-κB signaling and sensitize cells to tumor necrosis factor-alpha (TNF-α)-mediated apoptosis [2] [1].

- Immunogenic Cell Death: Preclinical data suggests Tolinapant can induce immunogenic forms of cell death, alerting the immune system to the tumor [2].

The table below summarizes its potent inhibitory activity from cell-free assays:

| Target Protein | Assay Description | IC₅₀ Value |

|---|---|---|

| cIAP1 | Inhibition of SMAC-peptide binding to the BIR3 domain [1] | 12 nM |

| cIAP2 | Inhibition of SMAC-peptide binding [1] | < 40 nM |

| XIAP | Inhibition of SMAC-peptide binding to the BIR3 domain [1] | < 40 nM |

Preclinical Efficacy and Pharmacology

In vivo studies demonstrate Tolinapant's oral bioavailability and anti-tumor efficacy across multiple models.

- Pharmacokinetics: Tolinapant showed favorable oral bioavailability (12%–34% in rodents and non-human primates at 5 mg/kg) and demonstrated non-linear pharmacokinetics in higher doses, supporting once-daily oral dosing [3].

- Single-Agent Antitumor Activity: In a syngeneic mouse model of T-cell lymphoma, daily oral administration led to complete tumor regressions that remained tumor-free over 30 days after treatment stopped [2].

- Combination Therapy Potential: Preclinical studies show enhanced antitumor effects when combined with DNA hypomethylating agents [4] and standard chemoradiotherapy [5] [6].

The following diagram illustrates the direct and immune-mediated mechanisms of action contributing to Tolinapant's efficacy in a syngeneic model:

Detailed Experimental Protocols

In Vitro Coculture T-cell Killing Assay

This protocol evaluates Tolinapant's ability to enhance immune-mediated tumor cell killing [2].

- Step 1: Effector Cell Activation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors. Stimulate PBMCs with a T-cell activator, such as staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies, for 48-72 hours.

- Step 2: Target Cell Preparation: Culture adherent tumor cell lines (e.g., A549 lung carcinoma) until they form a confluent monolayer. These lines should be selected for their resistance to Tolinapant alone to isolate the immune-mediated effect.

- Step 3: Coculture and Treatment: Harvest the activated PBMCs and coculture them with the target tumor cells at a specific Effector:Target (E:T) ratio (e.g., 10:1). Add Tolinapant at desired concentrations (e.g., in the nanomolar to low micromolar range). Include control wells with target cells only (with and without Tolinapant) and effector cells only.

- Step 4: Viability Measurement: After an incubation period (e.g., 24-48 hours), measure tumor cell viability using assays like CellTiter-Glo to quantify ATP. Percent killing is calculated relative to untreated target cells.

In Vivo Syngeneic Model Protocol

This protocol assesses Tolinapant's efficacy in an immunocompetent host [2].

- Step 1: Model Establishment: Implant a syngeneic tumor cell line (e.g., BW5147 T-cell lymphoma for AKR/J mice) subcutaneously into the flank of mice.

- Step 2: Randomization and Dosing: Once tumors are palpable (e.g., ~100-150 mm³), randomize mice into control and treatment groups. Administer Tolinapant orally, daily, at a well-tolerated dose (e.g., 30 mg/kg). The control group receives the vehicle.

- Step 3: Tumor Monitoring and Endpoints: Measure tumor volumes 2-3 times weekly using calipers. The primary endpoint is often tumor volume regression. A key secondary endpoint is the rate of complete regressions (CR), defined as tumors becoming non-palpable.

- Step 4: Pharmacodynamic Analysis: In a separate cohort, harvest tumors at various timepoints after a single dose (e.g., 2, 6, 24 hours) to confirm target engagement via western blotting for cIAP1 degradation and caspase cleavage.

Clinical Development Status

Tolinapant is under investigation in several clinical trials, indicating a focus on hematological malignancies and solid tumors.

| Indication | Phase | Regimen | Key Findings / Objective |

|---|---|---|---|

| Relapsed/Refractory T-cell Lymphoma (PTCL, CTCL) [7] | Phase 2 | Tolinapant (single-agent) | Preliminary evidence of single-agent clinical activity [2]. |

| Advanced Solid Tumors & Lymphomas [2] | Phase 1/2 (Completed) | Tolinapant (single-agent) | Established safety and preliminary activity (NCT02503423). |

| Cervical Cancer (CRAIN Trial) [5] | Phase 1b | Tolinapant + Cisplatin Radiotherapy | Determine safety & recommended Phase 2 dose (RP2D); ongoing. |

| Advanced Cancer (e.g., TNBC, Cervical) [1] | Phase 1 | Tolinapant + Other Agents | Safety and combination potential (NCT05082259); recruiting. |

Tolinapant represents a promising therapeutic strategy targeting both tumor-intrinsic apoptosis pathways and the extrinsic immune microenvironment. Its ongoing clinical trials will be crucial in defining its future role in cancer therapy.

References

- 1. Tolinapant (ASTX660) | IAP antagonist | Mechanism [selleckchem.com]

- 2. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 3. The preclinical pharmacokinetics of Tolinapant—A dual ... [pmc.ncbi.nlm.nih.gov]

- 4. 2022 EHA – Combining the IAP antagonist, tolinapant, with ... [astx.com]

- 5. Dose escalation of tolinapant (this compound) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 6. a study protocol for a phase 1b TiTE-CRM clinical trial (CRAIN ... [bmccancer.biomedcentral.com]

- 7. Tolinapant (this compound) Dual IAP Antagonist (T-cell ... [astx.com]

Mechanism of Action: From Apoptosis to Immune Activation

Tolinapant is an oral, non-peptidomimetic antagonist of cellular IAP1/2 and XIAP [1] [2]. Its pro-apoptotic and immunomodulatory activities can be visualized as a multi-step process.

Figure 1: Tolinapant induces direct tumor cell death via apoptosis and necroptosis, leading to the release of DAMPs that activate dendritic and T cells to drive an anti-tumor immune response.

Direct Pro-Apoptotic Effects

- Target Engagement: Tolinapant binds to XIAP, cIAP1, and cIAP2, leading to the rapid degradation of cIAP1/2 [3]. This target engagement is a prerequisite for its activity.

- Apoptosis Induction: By antagonizing XIAP (a direct caspase inhibitor) and cIAP1/2 (which suppress pro-apoptotic signaling complexes), tolinapant removes the brakes on both the intrinsic and extrinsic apoptosis pathways. This results in caspase activation and apoptotic cell death, which can be augmented by exogenous TNF-α [3] [1].

Induction of Immunogenic Cell Death

Cell death induced by tolinapant is not silent; it is immunogenic. Dying cells release Damage-Associated Molecular Patterns (DAMPs), which act as danger signals to the immune system [3]. Key DAMPs induced by tolinapant include:

- Calreticulin (CALR): Exposed on the cell surface as an "eat me" signal, promoting phagocytosis of tumor cells by dendritic cells (DCs) [4].

- Adenosine Triphosphate (ATP): Released extracellularly as a "find me" signal to recruit macrophages and DCs to the tumor site [4].

- High Mobility Group Box 1 (HMGB1): Released from dead cells and binds to receptors on DCs to promote their maturation and antigen presentation to T cells [3] [4].

Synergy with Epigenetic Modulators

Research shows that the hypomethylating agent decitabine can synergistically enhance tolinapant-induced ICD [5]. In some T-cell lymphoma lines resistant to tolinapant, the promoter of the RIPK3 gene—a critical regulator of necroptosis—is methylated and silenced. Decitabine reverses this, re-expressing RIPK3 and sensitizing the cells to lytic, immunogenic death by tolinapant [5]. This combination also increases the expression of cancer/testis antigens, further boosting tumor immunogenicity [5].

Key Experimental Evidence and Protocols

The following table summarizes the key experimental models and assays used to validate Tolinapant's mechanism of action.

| Experimental Context | Model System | Key Readouts & Assays |

|---|---|---|

| In Vitro Cytotoxicity & Target Engagement [5] [3] | Human & mouse T-cell lymphoma (TCL) cell lines (e.g., HH, SUP-T1, Karpas-299). | Viability (CellTiter-Glo), real-time cell death (IncuCyte), Western Blot (cIAP1/2 degradation, caspase cleavage, RIPK3/MLKL), Cytotoxicity flow cytometry. |

| Immune Cell Activation [3] | Human PBMCs from healthy donors; Isolated CD8+ T-cells. | Cytokine secretion (ELISA for IL-2, IL-10), T-cell proliferation and viability assays, SEB superantigen stimulation model. |

| In Vivo Efficacy [3] | Syngeneic mouse TCL model (BW5147 in immunocompetent AKR/J mice); Human xenograft models (in immunodeficient mice). | Tumor volume measurement, complete regression rates, immunohistochemistry/Western Blot of tumor lysates (for cIAP1, cell death markers). |

| Clinical Biomarker Analysis [3] [6] | Tumor biopsies and plasma from patients in NCT02503423 trial. | Gene expression profiling, cytokine multiplex analysis, flow cytometry of peripheral T-cells (CD38+HLA-DR+ CD8+ T-cells). |

The experimental workflow that integrates these elements is outlined below.

Figure 2: A translational research workflow for Tolinapant, progressing from in vitro mechanistic studies to in vivo efficacy models and finally validation in human clinical trials.

Detailed Experimental Methodologies

In Vitro Coculture T-Cell Activation Assay [3]

- Purpose: To determine if tolinapant can directly stimulate the function of effector T-cells.

- Protocol:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.

- Stimulate PBMCs with the superantigen Staphylococcal Enterotoxin B (SEB).

- Treat stimulated PBMCs with increasing concentrations of tolinapant or an isotype control (e.g., anti-PD1 antibody).

- After incubation, measure the concentration of Interleukin-2 (IL-2) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

- Key Finding: Tolinapant treatment resulted in a dose-dependent increase in IL-2 production, indicating a direct T-cell costimulatory effect.

In Vivo Syngeneic Model for Immune-Mediated Regression [3]

- Purpose: To evaluate the role of the intact immune system in tolinapant's antitumor efficacy.

- Protocol:

- Implant the mouse T-cell lymphoma line BW5147 subcutaneously into immunocompetent AKR/J mice.

- Once tumors are established, treat mice orally with a well-tolerated dose of tolinapant daily.

- Monitor tumor volume regularly and record the incidence of complete regression (no palpable tumor).

- For pharmacodynamic analysis, treat a separate cohort of tumor-bearing mice with a single dose of tolinapant, harvest tumors at various time points, and analyze by Western Blot for cIAP1 degradation and apoptosis markers.

- Key Finding: Tolinapant induced complete and durable tumor regressions in 10/10 mice, an effect that was demonstrated to be dependent on an intact immune system.

Conclusion and Research Implications

Tolinapant induces ICD through a coordinated mechanism that triggers apoptosis and necroptosis in tumor cells, leading to the emission of DAMPs and subsequent activation of both innate and adaptive immunity. The strong preclinical rationale has been successfully translated into clinical trials, which confirm that tolinapant can remodel the tumor immune microenvironment in patients [3] [6].

The ongoing clinical evaluation of tolinapant, particularly in T-cell lymphomas and in combination with other agents like radiotherapy and hypomethylating agents, is a direct result of these robust mechanistic insights [5] [6]. The evidence supports the continued development of IAP antagonists like tolinapant as a promising strategy to convert immunologically "cold" tumors into "hot" ones, thereby expanding the reach of cancer immunotherapy.

References

- 1. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell ... [astx.com]

- 2. tolinapant [mycancergenome.org]

- 3. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of immunogenic and potential... cell death [frontiersin.org]

- 5. P1293: combining the iap antagonist, tolinapant , with a dna... [pmc.ncbi.nlm.nih.gov]

- 6. Early-Phase Trial of IAP Antagonist Tolinapant and Definitive ... [pubmed.ncbi.nlm.nih.gov]

Tolinapant NF-kB signaling downregulation

Core Mechanism of Action

Tolinapant (ASTX660) is a non-peptidomimetic small molecule antagonist of cellular IAPs (cIAP1/2) and X-linked IAP (XIAP) [1] [2].

- Primary Action: IAP Antagonism: Tolinapant binds to and antagonizes cIAP1/2 and XIAP. This leads to the degradation of cIAP1/2 and disrupts their ability to suppress apoptosis [1] [2].

- Indirect NF-κB Downregulation: The degradation of cIAP1/2, which are key regulators of the NF-κB pathway, results in the downregulation of NF-κB signaling [2]. This is a significant downstream effect because NF-κB activation promotes the expression of pro-survival and pro-inflammatory genes, contributing to tumor progression and therapy resistance [3] [4] [5]. By downregulating this pathway, tolinapant can sensitize cancer cells to death signals.

The diagram below illustrates this sequential mechanism of action.

Tolinapant mechanism: IAP antagonism leads to apoptosis induction and NF-κB downregulation. This mechanism has been demonstrated to enhance the effects of standard therapies and promote immunogenic cell death, providing a strong rationale for its use in combination regimens [1] [2].

Key Supporting Experimental Data

The following table summarizes quantitative data from pivotal preclinical and clinical studies that elucidate the biological and therapeutic effects of tolinapant.

| Study Model/Type | Key Findings Related to Tolinapant | Experimental Evidence & Outcome Measures |

|---|

| Preclinical (Syngeneic Mouse T-Cell Lymphoma Model) [1] | Induced complete tumor regression; effect was immune system-dependent. | • Target Engagement: cIAP1 degradation confirmed by Western blot. • Efficacy: 10/10 mice showed complete regression; durable response after treatment stop. • Immune Activation: Increased IL-2 production in human PBMCs. | | Preclinical (Cervical Cancer Cell Lines & Xenografts) [2] | Enhanced the efficacy of cisplatin and radiotherapy. | • Apoptosis: Induced apoptosis and reduced cell survival. • Synergy: Combined with CRT, showed enhanced tumor growth inhibition in vivo. | | Clinical Trial (Phase 1b in HNSCC) [6] | Tolinapant + RT was well-tolerated and showed preliminary efficacy. | • Safety: Most common AEs were similar to standard chemoRT; no dose de-escalation needed. • Immunomodulation: 40% of patients showed a burst of activated CD8+ T cells. • Efficacy: 70% (7/10) disease-free at median 13.8-month follow-up. | | Clinical Trial (Phase 2 in T-Cell Lymphoma) [1] | Evidence of single-agent clinical activity. | • Translational Data: Patient biopsies showed changes in gene expression and cytokine profiles consistent with immune modulation. |

Detailed Experimental Protocols

For researchers looking to validate these mechanisms, here are the core methodologies from key studies.

In Vitro Assessment of Cell Death and Target Engagement (T-Cell Lymphoma Models) [1]

- Cell Lines: Use relevant mouse (e.g., BW5147) and human (e.g., HH) T-cell lymphoma lines.

- Target Engagement: Treat cells with a dose range of tolinapant (e.g., 0.1-10 µM) for 6-24 hours. Confirm cIAP1/2 degradation and XIAP antagonism via Western blotting.

- Viability/Apoptosis Assay: Culture cells with tolinapant for 24-72 hours, with or without exogenous TNF-α. Measure cell viability using WST-1 or MTT assays. Confirm apoptosis by Western blot for cleaved caspases and PARP, or by flow cytometry using Annexin V/propidium iodide staining.

In Vivo Syngeneic Model for Antitumor Efficacy (T-Cell Lymphoma) [1]

- Animals: Use immunocompetent mice (e.g., AKR/J).

- Tumor Inoculation: Implant syngeneic T-cell lymphoma cells (e.g., BW5147) subcutaneously.

- Dosing: When tumors are palpable, administer tolinapant orally at a well-tolerated dose (e.g., 50-100 mg/kg) daily for 2-3 weeks.

- Monitoring: Measure tumor volume 2-3 times weekly. Assess for complete regressions and durable responses after treatment cessation. For immune profiling, analyze tumor-infiltrating lymphocytes by flow cytometry at endpoint.

Co-culture T-cell Activation Assay [1]

- PBMC Isolation: Isolate PBMCs from healthy human donors.

- T-cell Stimulation: Stimulate PBMCs with SEB (Staphylococcal Enterotoxin B) or anti-CD3/CD28 antibodies in the presence of tolinapant (e.g., 0.1-10 µM).

- Readout: After 48-72 hours, measure T-cell activation by quantifying IL-2 secretion in the supernatant via ELISA and by analyzing surface activation markers (e.g., CD69, HLA-DR) on CD8+ T cells via flow cytometry.

Ongoing Clinical Trials

The promising preclinical data has propelled tolinapant into several clinical trials investigating combination therapies.

- CRAIN Trial (Phase 1b): This UK multi-center study is characterizing the safety and establishing the recommended Phase II dose of tolinapant in combination with cisplatin-based chemoradiotherapy (CRT) for newly diagnosed cervical cancer [2].

- ASTEROID Trial (Phase 1): This study is evaluating tolinapant in combination with the anti-PD-1 immunotherapy pembrolizumab for patients with advanced solid tumors [7].

Interpretation Guide for Researchers

- Mechanistic Insight: The anti-tumor efficacy of tolinapant is dual-faceted: it directly triggers cancer cell apoptosis while simultaneously reversing the immunosuppressive tumor microenvironment through NF-κB downregulation [1]. This makes it an attractive candidate for combinations with immunotherapy.

- Biomarker Potential: When designing experiments, consider monitoring cIAP1 levels (Western blot) and serum cytokine profiles as pharmacodynamic biomarkers to confirm target engagement and biological activity [1] [6].

- Combination Rationale: The role of NF-κB in promoting therapy resistance [3] [8] provides a strong rationale for combining tolinapant with chemotherapy, radiotherapy, and targeted agents to overcome treatment resistance.

References

- 1. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 2. Dose escalation of tolinapant (this compound) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - ScienceDirect [sciencedirect.com]

- 4. NF-κB in biology and targeted therapy: new insights and ... [nature.com]

- 5. NF-κB in inflammation and cancer | Cellular & Molecular Immunology [nature.com]

- 6. Early-Phase Trial of IAP Antagonist Tolinapant and Definitive ... [pubmed.ncbi.nlm.nih.gov]

- 7. A study looking at tolinapant with pembrolizumab to treat ... [cancerresearchuk.org]

- 8. Down-regulation of NF kappa B activation is an effective ... [pmc.ncbi.nlm.nih.gov]

Tolinapant pharmacokinetics half-life clearance

Tolinapant Pharmacokinetic Data Summary

The table below consolidates key pharmacokinetic (PK) and physicochemical information available from preclinical and early clinical studies.

| Parameter | Details / Value |

|---|---|

| Drug Name | Tolinapant (ASTX660) [1] |

| Chemical Type | Non-peptidomimetic, small-molecule antagonist of cIAP1/2 and XIAP [2] [3] |

| Key Metabolic Pathway | Primarily CYP3A4-mediated metabolism [1] [4] |

| Oral Bioavailability | Preclinical (at 5 mg/kg): 12-34% (range in rodents and non-human primates) [1] |

| Dose Relationship | Preclinical (NHP): Exhibits non-linear pharmacokinetics in the oral dose range of 5-75 mg/kg [1] |

| Clinical Dosing Schedule | Commonly 7 days on/7 days off in 28-day cycles (e.g., Days 1-7 and 15-21) [5] |

| Noted PK Limitation | Low oral exposure in NHPs due to high CYP3A expression; mitigated in Tolinapant via structural optimization [1] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in key preclinical experiments.

In Vitro Cell Viability and Apoptosis Assay [2]

- Objective: To evaluate Tolinapant's direct cytotoxic effects and induction of cell death in T-cell lymphoma (TCL) models.

- Cell Lines: Mouse (BW5147) and human (HH) T-cell lymphoma lines.

- Procedure:

- Cells were treated with a dose range of Tolinapant.

- Viability was assessed both in the absence and presence of exogenous TNF-α.

- Apoptosis was confirmed via Western blotting for apoptotic markers (e.g., cleaved caspases) and by flow cytometry (e.g., Annexin V/PI staining) after 48 hours of treatment.

- Key Findings: Sensitivity to Tolinapant varied among cell lines and was enhanced by TNF-α co-treatment, indicating a role for the extrinsic apoptotic pathway.

In Vivo Syngeneic Model of T-Cell Lymphoma [2]

- Objective: To investigate the antitumor efficacy and immune-mediated mechanisms of Tolinapant in an immunocompetent host.

- Animal Model: CB17 SCID and immunocompetent AKR/J or BALB/c mice with subcutaneous BW5147 tumors.

- Dosing Regimen: Oral administration of a well-tolerated dose of Tolinapant daily.

- Endpoint Analysis:

- Tumor Volume: Measured regularly until regression.

- Pharmacodynamics (PD): A single oral dose was given to a separate cohort; tumors were extracted at various time points for Western blot analysis of cIAP1 degradation and apoptosis markers.

- Key Findings: Tolinapant induced complete tumor regressions that were durable after treatment cessation, an effect that required an intact immune system.

Human T-Cell Costimulation Assay [2]

- Objective: To assess the immunomodulatory effect of Tolinapant on human T-cells.

- Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy human donors.

- Stimulation & Treatment: PBMCs were stimulated with superantigen Staphylococcal Enterotoxin B (SEB) in the presence of a dose range of Tolinapant.

- Readouts: Secreted interleukin-2 (IL-2) was measured in the culture supernatant. For isolated CD8+ T-cells, IL-2 and IL-10 expression were assessed.

- Key Findings: Tolinapant treatment increased production of the pro-inflammatory cytokine IL-2 in a dose-dependent manner, indicating a T-cell costimulatory effect.

Mechanism of Action and Signaling Pathway

Tolinapant exerts its antitumor effect through a dual mechanism: direct induction of cancer cell death and modulation of the immune system. The following diagram illustrates the core signaling pathways involved.

This diagram shows Tolinapant's dual mechanism: it directly inhibits IAPs to promote cancer cell death via apoptosis and necroptosis, while also modulating immune responses through NF-κB downregulation and induction of immunogenic cell death.

Ongoing Clinical Trials and Future Directions

Tolinapant is under investigation in several clinical trials, which will yield more comprehensive human pharmacokinetic data:

- Combination with Chemoradiotherapy: A Phase 1b trial (CRAIN) is testing Tolinapant combined with cisplatin and radiotherapy in cervical cancer, exploring doses from 60mg to 180mg [3] [6].

- Combination with Immunotherapy: The ASTEROID trial (Phase 1) is evaluating Tolinapant with pembrolizumab (anti-PD-1) in advanced solid tumors [7].

- Combination in Lymphoma: A Phase 1-2 study is assessing Tolinapant with oral decitabine/cedazuridine in relapsed/refractory Peripheral T-Cell Lymphoma (PTCL) [4] [8].

References

- 1. The preclinical pharmacokinetics of Tolinapant-A dual ... [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune... [pmc.ncbi.nlm.nih.gov]

- 3. Dose escalation of tolinapant (this compound) in combination with standard... [bmccancer.biomedcentral.com]

- 4. PB2358: PHASE 1-2 STUDY OF THE SAFETY, PK, PD ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Trial: NCT04362007 [mycancergenome.org]

- 6. Dose escalation of tolinapant (this compound) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 7. A study looking at tolinapant with... | Cancer Research UK [cancerresearchuk.org]

- 8. 2022 TCLF: Trials-In-Progress, A Phase 1-2, Open-Label ... [astx.com]

Tolinapant orphan drug designation T-cell lymphoma

Tolinapant Profile & Regulatory Status

The table below summarizes the core information regarding Tolinapant:

| Attribute | Description |

|---|---|

| Developer | Astex Pharmaceuticals (a subsidiary of Otsuka Pharmaceutical) [1] [2] |

| Designation | Orphan Drug (FDA) [3] [1] [4] |

| Date of Designation | August 31, 2020 [1] [2] [4] |

| Mechanism of Action | Novel, oral, non-peptidomimetic antagonist of cellular (cIAP1/2) and X-linked (XIAP) inhibitors of apoptosis proteins [3] [5] [1] |

| Key Molecular Targets | cIAP1, cIAP2, XIAP [3] [5] |

| Current Status | Investigational; not approved in any country [5] [1] |

Orphan Drug Designation is granted to drugs intended to treat rare diseases (affecting fewer than 200,000 people in the U.S.) and provides incentives like seven years of marketing exclusivity upon approval, as well as tax benefits and grants [1] [2] [4].

Mechanism of Action and Signaling Pathways

Tolinapant promotes cancer cell death through a dual mechanism: direct antagonism of IAPs and induction of a potent antitumor immune response.

- Direct Pro-Apoptotic Action: IAPs are frequently overexpressed in tumor cells, where they contribute to cell survival and resistance to chemotherapy [3] [1]. They block programmed cell death by directly inhibiting caspases (executioner proteins of apoptosis) and suppressing the formation of pro-apoptotic signaling complexes [6]. By antagonizing cIAP1/2 and XIAP, Tolinapant removes this blockade, thereby promoting apoptosis in cancer cells [3] [5].

- Novel Immunomodulatory Action: Preclinical and early clinical data reveal that Tolinapant also acts as an immunomodulatory agent. It can induce immunogenic cell death and activate both innate and adaptive immune cells [6]. This leads to a remodeling of the tumor immune microenvironment, unleashing the immune system to help eradicate the tumor [6] [7].

Tolinapant's dual mechanism promotes cancer cell death through direct IAP inhibition and immune system activation.

Clinical Development and Experimental Data

Tolinapant is being evaluated in clinical trials for patients with advanced solid tumors and lymphomas.

Phase 1/2 Clinical Trial (NCT02503423)

This first-in-human, open-label study aimed to establish the safety, pharmacokinetics, and preliminary efficacy of Tolinapant [3] [7].

Phase 1 Key Findings:

- Primary Objective: Determine safety and the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) [3].

- RP2D: 180 mg/day, administered on an intermittent weekly schedule (days 1-7 and 15-21 of a 28-day cycle) [3] [7].

- Most Common Treatment-Related AEs (Any Grade): Fatigue (33%), vomiting (31%), nausea (27%) [3].

- Most Common Grade 3+ AEs: Anemia (13%), increased lipase (11%), lymphopenia (9%) [3].

Phase 2 Key Findings: The phase 2 portion stratified patients into different cohorts based on tumor type. The most promising results were observed in relapsed/refractory T-cell lymphomas [7].

The table below summarizes the efficacy outcomes from the Phase 2 analysis presented in 2022:

| Parameter | Peripheral T-Cell Lymphoma (PTCL) Cohort 3 (n=96) | Cutaneous T-Cell Lymphoma (CTCL) Cohort 4 (n=50) | | :--- | :---: | :---: | | Best Overall Response Rate (ORR) | 22.9% | 28.0% | | Complete Response (CR) Rate | 9.4% | 4.0% | | Partial Response (PR) Rate | 13.5% | 24.0% | | Stable Disease (SD) Rate | 16.7% | 52.0% | | Median Duration of Response (DOR) | 6.5 months | 8.8 months | | Median Progression-Free Survival (PFS) | 1.8 months | 5.5 months | | Median Overall Survival (OS) | 15.4 months | 40.7 months |

Source: Michot et al., EHA Congress 2022 [7]

Biomarker data from patient biopsies showed evidence of increased immune cell recruitment and changes in soluble immune mediators after Tolinapant treatment, which is consistent with its immunomodulatory mechanism of action observed in preclinical models [6] [7].

Ongoing Combination Trial (NCT05403450)

Based on preclinical synergy, a Phase 1-2 study is evaluating Tolinapant in combination with the oral hypomethylating agent decitabine/cedazuridine (INQOVI) in relapsed/refractory PTCL [8]. The primary completion is estimated for December 2025 [8].

Future Development and Conclusion

Tolinapant represents a promising therapeutic approach for T-cell lymphomas. Its development highlights a shift towards mechanism-based strategies that target both tumor cell survival and the immune microenvironment.

- Current Focus: The ongoing combination trial with an epigenetic modulator (decitabine) explores a rational, synergistic approach to overcome resistance and improve efficacy [8].

- Unmet Need: Tolinapant addresses a significant unmet need for patients with relapsed/refractory PTCL and CTCL, who have limited treatment options and poor prognosis [6] [1].

- Conclusion: The Orphan Drug Designation and encouraging single-agent clinical activity support the continued investigation of Tolinapant as a potential new treatment for these challenging cancers.

References

- 1. Astex Pharmaceuticals Announces That Tolinapant (ASTX660), a Novel Antagonist of Cellular and X-linked Inhibitors of Apoptosis Proteins, Has Been Granted Orphan Drug Designation for the Treatment of T-cell Lymphomas by the US FDA | Business Wire [businesswire.com]

- 2. Astex Pharmaceuticals Announces That Tolinapant (this compound), a Novel Antagonist of Cellular and X-linked Inhibitors of Apoptosis Proteins, Has Been Granted Orphan Drug Designation for the Treatment of T-cell Lymphomas by the US FDA - BioSpace [biospace.com]

- 3. FDA Grants Orphan Drug Designation to Tolinapant for Treatment of T-Cell Lymphomas [targetedonc.com]

- 4. Astex Pharmaceuticals Announces That Tolinapant (this compound), a Novel Antagonist of Cellular and X-linked Inhibitors of Apoptosis Proteins, Has Been Granted Orphan Drug Designation for the Treatment of T-cell Lymphomas by the US FDA – Astex [astx.com]

- 5. Tolinapant (this compound) Dual IAP Antagonist (T-cell ... [astx.com]

- 6. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 7. Tolinapant Displays Encouraging Activity and Safety in ... [onclive.com]

- 8. PB2358: PHASE 1-2 STUDY OF THE SAFETY, PK, PD ... [pmc.ncbi.nlm.nih.gov]

Clinical Trial NCT02503425: Design and Key Findings

The phase I/II, single-arm, open-label study (NCT02503423) evaluated tolinapant in advanced solid tumors and lymphomas. The phase II segment for T-cell lymphomas had the following key design elements and results [1] [2]:

| Trial Aspect | Details |

|---|---|

| Phase | I/II |

| Primary Endpoint | Best Overall Response Rate (ORR) |

| Patient Population | Relapsed/Refractory (R/R) PTCL & CTCL, ≥2 prior therapies |

| Recommended Phase 2 Dose (RP2D) | 180 mg/day, on Days 1-7 & 15-22 of a 28-day cycle |

| Response Criteria | Lugano (PTCL); Global Assessment (CTCL) |

The preliminary efficacy and safety data from 98 PTCL and 51 CTCL subjects is summarized below [1]:

| Parameter | PTCL (N=98) | CTCL (N=50) | | :--- | :--- | :--- | | Overall Response Rate (ORR) | 22% | 26% | | Complete Response (CR) | 9 | 2 | | Partial Response (PR) | 12 | 11 | | Median Durability of Response | 133 days | 148 days | | Common Treatment-Related AEs (Any Grade, ≥15%) | Lipase elevation (35%), Amylase elevation (25%), Rash (24%), ALT elevation (15%), AST elevation (15%) | | Common Treatment-Related Grade ≥3 AEs (≥5%) | Lipase elevation (15%), Rash (9%), Amylase elevation (7%) |

Mechanism of Action and Experimental Analysis

Tolinapant's mechanism involves direct IAP antagonism and induction of a novel immune-mediated antitumor response [3].

Direct IAP Antagonism and Cell Death

Tolinapant promotes apoptosis and necroptosis by targeting cIAP1/2 and XIAP [1] [4] [3]. The experimental workflow below validates target engagement and cell death induction:

Experimental workflow for direct IAP antagonism and cell death

Key experimental protocols for direct effects:

- In Vitro Models: Use human and mouse T-cell lymphoma (TCL) cell lines (e.g., HH, SUP-T1, BW5147) [3].

- Target Engagement: Assess cIAP1/2 degradation and XIAP antagonism via Western blotting after 2-24 hours of tolinapant treatment [3].

- Cell Viability: Measure using CellTitreGlo assay after 72-hour treatment with tolinapant (0.0005–10 μmol/L), with/without TNFα (1 ng/mL) [3].

- Cell Death Mechanisms: Analyze apoptotic markers (caspase-8, PARP cleavage) and necroptotic markers (pRIPK3, pMLKL) via Western blot and flow cytometry [3].

Immunomodulatory Antitumoral Effects

Tolinapant acts as an immunomodulatory molecule that remodels the tumor immune microenvironment [3]. The following diagram illustrates the immune-mediated mechanism validated in syngeneic models:

Immunomodulatory mechanism of tolinapant in syngeneic models

Key experimental protocols for immune effects:

- Syngeneic In Vivo Model: Use mouse BW5147 TCL model in immunocompetent AKR/J mice; administer oral tolinapant and monitor tumor regression [3].

- Human Immune Cell Assays: Isolate PBMCs from healthy donors; stimulate with SEB or anti-CD3/CD28 in presence of tolinapant; measure cytokine production (IL-2, IL-10) via ELISA [3].

- Coculture Killing Assay: Coculture activated PBMCs with tolinapant-resistant cancer cell line (A549); measure cancer cell killing with/without tolinapant [3].

- Clinical Biomarker Analysis: Collect paired tumor biopsies and plasma from trial subjects; analyze gene expression and cytokine profiles [3].

Rationale for Combination Therapy and Ongoing Trials

Preclinical data shows tolinapant synergizes with other agents. The hypomethylating agent decitabine re-expresses genes critical for necroptosis, and combination with tolinapant shows synergistic activity in T-cell tumor models [5] [6].

Based on this, the ongoing ASTX660-03 (NCT05403450) phase 1-2 study combines tolinapant with oral decitabine/cedazuridine in R/R PTCL [5] [6]. The study includes a lead-in phase to confirm tolerability of oral decitabine/cedazuridine, followed by randomization to oral decitabine/cedazuridine alone or in combination with tolinapant [5]. Primary completion is estimated for December 2025 [5].

References

- 1. preliminary analysis of the phase ii study using tolinapant ... [journals.lww.com]

- 2. Preliminary Analysis of the Phase II Study Suing Tolinapant ... [astx.com]

- 3. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Positioning of the IAP Antagonist Tolinapant ... [pmc.ncbi.nlm.nih.gov]

- 5. PB2358: PHASE 1-2 STUDY OF THE SAFETY, PK, PD ... [pmc.ncbi.nlm.nih.gov]

- 6. 2022 TCLF: Trials-In-Progress, A Phase 1-2, Open-Label ... [astx.com]

In Vitro Viability Assays: Data & Protocols

| Aspect | Detailed Experimental Protocol & Key Findings |

|---|---|

| Core Mechanism | Antagonizes BIR3 domains of XIAP and cIAP1; induces rapid proteasomal degradation of cIAP1/2. This promotes formation of death-inducing complex, triggering caspase-8-dependent apoptosis in TNFα-rich environment [1] [2]. |

| Cell Lines & Culture | Human TCL (HH, SUP-T1), colorectal (HCT116, HT29, etc.), melanoma (A375), breast (MDA-MB-231). Cultured in standard media (DMEM, RPMI, McCoys 5A) with 10% FBS. Primary CD8+ T-cells from healthy donor PBMCs [1] [3] [2]. |

| Treatment Conditions | - Tolinapant Concentration : 0.0005 - 10 µM [1]

- TNFα Co-treatment : 1 ng/mL, critical for robust apoptosis induction in many lines [1]

- Incubation Time : Typically 48-72 hours for viability; apoptotic markers detectable from 2-24 hours [1] [3]

- Key Combinations : FOLFOX (5-FU + oxaliplatin), entinostat (HDACi), decitabine (HMA) [1] [4]. | | Viability Readout | - Primary Assay : CellTiter-Glo Luminescent Cell Viability Assay (measures ATP).

- Secondary/Correlative : Western blot (cleaved PARP, Caspases), flow cytometry for apoptotic markers, real-time live-cell imaging (e.g., IncuCyte) [1] [3] [4]. | | Key Quantitative Results | - IC₅₀ (Cell-free) : cIAP1 < 12 nM; cIAP2 ~12 nM; XIAP < 40 nM [2].

- Cell Viability : Single-agent sensitivity varies. Human TCL lines with low TNFR1 expression are largely resistant without exogenous TNFα [3]. Co-culture with TNFα induces significant death in sensitive lines (e.g., mouse BW5147 TCL) [3]. Combinations (e.g., with FOLFOX or decitabine) show synergistic reduction in viability [1] [4]. |

Signaling Pathways and Workflows

The following diagrams illustrate the core mechanisms of Tolinapant action and a generalized workflow for in vitro viability assays, based on the described research.

Tolinapant Mechanism and Cell Death Induction

Tolinapant antagonizes IAPs, promoting TNFα-driven complex formation to activate cell death.

In Vitro Viability Assay Workflow

Standard workflow for assessing Tolinapant's effect on cell viability in vitro.

Key Experimental Insights

- TNFα is Crucial: For many cancer cell lines, especially those with low inherent TNFR1 expression, the addition of exogenous TNFα is essential to observe significant Tolinapant-induced apoptosis [1] [3].

- Combination Strategies are Key: Single-agent activity is limited in some models. Effective combinations include standard chemotherapies (FOLFOX), epigenetic modulators (decitabine, entinostat), and in the context of cell therapies (CAR-T) [1] [5] [4].

- Alternative Cell Death Pathway: In caspase-8-deficient or RIPK3-high contexts, Tolinapant can induce necroptosis, a form of immunogenic cell death. This can be exploited therapeutically with caspase inhibitors like emricasan [1].

References

- 1. Clinical Positioning of the IAP Antagonist Tolinapant ... [pmc.ncbi.nlm.nih.gov]

- 2. Tolinapant (ASTX660) | IAP antagonist | Mechanism [selleckchem.com]

- 3. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 4. P1293: COMBINING THE IAP ANTAGONIST, TOLINAPANT ... [journals.lww.com]

- 5. The IAP antagonist tolinapant enhances the anti-tumor ... [pubmed.ncbi.nlm.nih.gov]

Tolinapant synergistic effects with chemotherapy

Synergistic Mechanisms & Experimental Evidence

The synergy between Tolinapant and chemotherapeutic agents is quantified in high-throughput in vitro screens and explained by specific molecular pathways.

Table 1: Quantified Synergy of Tolinapant with Hypomethylating Agents (HMAs) in T-Cell Lymphoma Models [1]

| Cell Line | Tolinapant + Azacytidine (Synergy Score) | Tolinapant + Decitabine (Synergy Score) | Key Molecular Change |

|---|---|---|---|

| HH (Resistant) | 50.9 (Very High) | 22.6 | Increase in RIPK3 protein levels |

| SUP-M2 (Sensitive) | 49.8 (Very High) | 31.3 | Increase in RIPK3 protein levels |

>Scoring Note: The "Excess over Bliss" model was used. A score >10 indicates synergy, and >30 indicates strong synergy.

Table 2: Key Experimental Protocols for Synergy Studies [1] [2]

| Study Aspect | Protocol Details |

|---|---|

| Synergy Screening | Cell viability assessed using CellTiter-Glo assays. Drugs tested at IC10, IC20, and IC40 concentrations, with/without TNFα (10 ng/mL). Synergy calculated via the Excess over Bliss model using SynergyFinder. |

| Necroptosis Pathway Analysis | Western blotting to analyze protein levels of key necroptosis markers (RIPK1, RIPK3, MLKL) and apoptosis markers (PARP cleavage). |

| Immunogenic Cell Death (ICD) Assessment | In vitro coculture killing assays using Tolinapant-resistant cancer cell lines and healthy donor PBMCs. Measurement of cytokine secretion (e.g., IL-2) via ELISA. |

| In Vivo Validation | Use of syngeneic mouse TCL models with an intact immune system. Oral Tolinapant administered daily, with tumor growth monitored and tumor tissue analyzed for immune cell infiltration and cytokine profiles. |

Visualizing the Mechanisms of Action

The following diagram illustrates the two primary synergistic pathways identified in the research: the direct cell death pathway and the immunomodulatory pathway.

This diagram illustrates the two primary synergistic pathways identified in the research [1] [2]:

- Direct Cell Death Pathway: Hypomethylating agents (HMAs) like azacytidine and decitabine potently upregulate RIPK3, a key mediator of necroptosis. Tolinapant then activates the RIPK1/RIPK3/MLKL necroptosis pathway, leading to synergistic cell death [1].

- Immunomodulatory Pathway: Tolinapant alone can induce immunogenic cell death (ICD) and directly stimulate T-cells to release pro-inflammatory cytokines like IL-2. This remodels the tumor microenvironment, enhancing adaptive anti-tumor immunity and leading to immune-mediated tumor killing [2].

Research & Clinical Trial Context

- Tolinapant's Profile: It is a potent, non-peptidomimetic antagonist of cellular IAP1/2 and XIAP, which are key regulators of anti-apoptotic and pro-survival signaling pathways often overexpressed in cancers [3].

- Ongoing Clinical Trials: The strong preclinical rationale has led to several active clinical trials investigating Tolinapant combinations:

- CRAIN Trial: A Phase 1b study combining Tolinapant with standard cisplatin-based chemoradiotherapy in newly diagnosed cervical cancer [4].

- Head and Neck Cancer Trial: An early-phase trial showing Tolinapant + radiotherapy was well-tolerated and induced a proliferation of activated CD8+ T-cells in a subset of cisplatin-ineligible patients [5].

References

- 1. P1278: activation of the necroptosis pathway plays a role in synergism ... [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 3. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell ... [astx.com]

- 4. Dose escalation of tolinapant (this compound) in combination with standard... [bmccancer.biomedcentral.com]

- 5. Early-Phase Trial of IAP Antagonist Tolinapant and Definitive ... [pubmed.ncbi.nlm.nih.gov]

Tolinapant immunomodulatory mechanism tumor microenvironment

Mechanism of Action and Immunomodulatory Effects

Tolinapant (ASTX660) is a potent, non-peptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and XIAP [1] [2]. Its immunomodulatory effects are achieved through a multi-faceted approach:

- Induction of Immunogenic Cell Death: Tolinapant promotes immunogenic forms of cell death, which help activate the immune system against the tumor [1].

- Activation of T-cells: It acts as a costimulatory molecule for effector T-cells. In studies, Tolinapant increased secretion of IL-2 and decreased expression of IL-10 in stimulated CD8+ T cells from healthy donors, enhancing their cytotoxic activity [1].

- Remodeling the Tumor Immune Microenvironment: By acting on both innate and adaptive immunity, Tolinapant can remodel the tumor immune microenvironment, promoting a robust antitumor immune response [1].

The following diagram illustrates the core signaling pathway and immune activation mechanism of Tolinapant.

Simplified signaling pathway of Tolinapant's immunomodulatory action.

Key Quantitative Data from Preclinical and Clinical Studies

The tables below summarize quantitative findings on Tolinapant's effects from key studies.

Table 1: In Vitro and Preclinical In Vivo Efficacy Data

| Model System | Treatment | Key Outcome | Mechanistic Insight |

|---|---|---|---|

| Syngeneic Mouse TCL Model [1] | Tolinapant (oral, daily) | 10/10 mice showed complete, durable tumor regression | Efficacy required an intact immune system; absent in immunodeficient mice |

| Human PBMCs (Healthy Donors) [1] | Tolinapant + SEB stimulation | Increased IL-2 production in a dose-dependent manner | Similar effect to anti-PD1 antibody, indicating T-cell costimulation |

| CAR-T Cell Coculture [3] | Tolinapant + CAR-T cells | Enhanced tumor cell killing | Effect was TNF-α dependent; also killed antigen-negative cancer cells (bystander effect) |

| CAR-T Cell Therapy (In Vivo) [3] | Tolinapant + CAR-T | Potentiated efficacy of CAR-T, TCR-T, and CAR-NK cells | Led to faster expansion of stimulated CAR-T cells both in vitro and in vivo |

Table 2: Clinical Trial Safety and Efficacy Highlights

| Trial Description | Patient Population | Regimen | Key Findings |

|---|---|---|---|

| Phase 1/2 in TCL [1] [2] | Relapsed/Refractory PTCL and CTCL | Tolinapant monotherapy | Preliminary evidence of single-agent clinical activity |

| Phase Ib in Cervical Cancer (CRAIN) [4] | Newly diagnosed cervical cancer | Tolinapant + Cisplatin/Radiotherapy | Trial in progress to establish safety and RP2D (Doses: 60-180 mg) |

| Early-Phase in HNSCC [5] | Cisplatin-ineligible, locally advanced HNSCC | Tolinapant (180 mg/day) + Radiotherapy (70 Gy) | Well-tolerated; 70% (7/10) disease-free at 13.8 months; 40% showed burst of activated CD8+ T cells |

Experimental Protocols for Key Studies

To help you evaluate and potentially replicate key findings, here are the detailed methodologies from pivotal experiments.

Protocol 1: In Vitro T-Cell Costimulation Assay [1]

- Objective: To determine the costimulatory effect of Tolinapant on human T-cells.

- Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

- Stimulation: PBMCs are stimulated with the superantigen Staphylococcal Enterotoxin B (SEB).

- Treatment: Coculture with increasing doses of Tolinapant.

- Control: Comparison with an anti-PD1 antibody.

- Readout: Measurement of secreted Interleukin-2 (IL-2) in the culture supernatant, typically via ELISA.

- Key Insight: This assay demonstrated that Tolinapant could augment normal lymphocyte costimulation.

Protocol 2: In Vivo Syngeneic Model for Immune-Mediated Efficacy [1]

- Objective: To evaluate the antitumor activity of Tolinapant in an immunocompetent host.

- Animal Model: Immunocompetent AKR/J mice.

- Tumor Model: Subcutaneous implantation of BW5147.G.1.4 (BW5147) T-cell lymphoma cells.

- Treatment: Daily oral administration of Tolinapant at a well-tolerated dose.

- Monitoring: Tumor volume measurement and palpation to track regression and durability of response.

- Key Insight: The complete regression observed in this model was exclusive to mice with a intact immune system, confirming an immune-mediated mechanism.

Protocol 3: Coculture Assay for CAR-T Cell Enhancement [3]

- Objective: To test if Tolinapant enhances cell therapy-mediated tumor killing.

- Effector Cells: CAR-T, TCR-T, or CAR-NK cells.

- Target Cells: Cancer cell lines, including those lacking the target antigen (for bystander effect).

- Treatment: Coculture in the presence of Tolinapant.

- Control: Inclusion of TNF-α neutralizing antibodies to confirm mechanism.

- Readout: Quantification of cancer cell death (e.g., via cytometry).

- Key Insight: This protocol confirmed that the combination induces bystander killing of antigen-negative cells, which is dependent on TNF-α secreted by the CAR-T cells.

The following diagram outlines the general workflow for establishing the synergistic effect between Tolinapant and cell therapies, as detailed in Protocol 3.

General workflow for Tolinapant and cell therapy synergy experiments.

Future Research Directions and Conclusions

Current research strongly positions Tolinapant as a promising immunomodulatory agent that can reverse tumor immune evasion. Key future directions include:

- Biomarker Identification: Exploring tissue and liquid biomarkers to predict response to Tolinapant, a key tertiary objective in the CRAIN trial [4].

- Combination Strategies: Further development of rational combinations with radiotherapy, chemotherapy, immunotherapy (like PD-1 blockade), and cell therapies to leverage synergistic effects [5] [1] [3].

- Phase II Trials: Progressing the current Phase Ib findings in cervical cancer (CRAIN) and the positive signal in HNSCC into larger prospective studies to better assess efficacy [4] [5].

References

- 1. Antagonism of inhibitors of apoptosis proteins reveals a ... [pmc.ncbi.nlm.nih.gov]

- 2. Tolinapant (this compound) Dual IAP Antagonist (T-cell ... [astx.com]

- 3. The IAP antagonist tolinapant enhances the anti-tumor ... [pubmed.ncbi.nlm.nih.gov]

- 4. Dose escalation of tolinapant (this compound) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 5. Early-Phase Trial of IAP Antagonist Tolinapant and Definitive ... [pubmed.ncbi.nlm.nih.gov]

Tolinapant LC-MS/MS Quantification: Application Notes & Protocol

This section provides a comprehensive guide to the validated method, including its background, detailed procedure, and results.

Introduction and Background

Tolinapant (ASTX660) is an oral, non-peptidomimetic, pan-selective antagonist of Inhibitor of Apoptosis Proteins (IAPs) with dual activity against cellular IAP (cIAP) and X-linked IAP (XIAP) [1]. It is currently being investigated in multiple Phase 1/2 clinical trials for advanced solid tumors and lymphomas [2] [3].

A highly selective and sensitive LC-MS/MS method was developed to support first-in-human clinical trials, enabling the accurate determination of Tolinapant's plasma pharmacokinetic profile [1]. The method was fully validated in accordance with US Food and Drug Administration (FDA) guidelines [1] [4].

Detailed Experimental Protocol

Here is the step-by-step methodology for the quantification of Tolinapant in human plasma.

1. Instrumentation and Reagents

- LC-MS/MS System: SIL-30AC HT autosampler and LC-30AD HPLC pump (Shimadzu) coupled with an API 5500 mass spectrometer (Sciex) [1].

- Data Acquisition: ABSciex Analyst software (version 1.6) [1].

- Internal Standard: d4-Tolinapant (isotopic purity 88.4%) [1].

- Chemicals: HPLC-grade acetonitrile, methyl tert-butyl ether (MTBE), and formic acid [1].

2. Chromatographic Conditions

- Column: Acquity BEH C18 (1.7 µM, 50 mm × 2.1 mm i.d.) with a 0.2 µM pre-filter [1].

- Mobile Phase:

- A: 0.1% formic acid in water

- B: 0.1% formic acid in acetonitrile

- Gradient Program: | Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Elution Mode | | :--- | :--- | :--- | :--- | | 0.0 - 0.2 | 0.6 | 15 | Isocratic | | 0.2 - 1.0 | 0.6 | 15 → 50 | Gradient | | 1.0 - 1.5 | 0.6 | 50 → 95 | Gradient | | 1.5 - 2.2 | 0.6 | 95 | Isocratic | | 2.2 - 2.45 | 0.6 | 95 → 15 | Gradient | | 2.45 - 3.4 | 0.6 | 15 | Re-equilibration |

- Injection Volume: 5 µL [1].

- Column Temperature: Ambient [1].

3. Mass Spectrometric Conditions

- Ionization Mode: Positive turbo ion spray ionization [1].

- Detection Mode: Multiple Reaction Monitoring (MRM) [1].

- Ion Source Parameters:

- Ion Spray Voltage: 5000 V

- Temperature: 500 °C

- Curtain Gas: 30 psi

- Collision Gas: 8 psi

- Nebulizing Gas: 50 psi

- Auxiliary Gas: 50 psi

- MRM Transitions: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Tolinapant | 540.5 | 439.3 | 110 | 38 | | d4-Tolinapant (IS) | 554.5 | 443.3 | 120 | 40 |

4. Sample Preparation Workflow Plasma samples are processed using a liquid-liquid extraction (LLE) procedure [1]:

5. Preparation of Calibrators and Quality Controls (QC)

- Stock Solutions: Prepare separate 1 mg/mL stock solutions of Tolinapant and d4-Tolinapant in acetonitrile:water (50:50, v/v). Store at 4°C [1].

- Working Solutions: Serially dilute stock solutions in acetonitrile:water (50:50, v/v) to create working standards [1].

- Calibration Curve: Prepare fresh daily in blank human plasma via serial dilution to cover a concentration range of 1 to 500 ng/mL [1].

- QC Samples: Prepare quality control samples at four concentration levels in human plasma and store at -70°C [1]:

- Lower Limit of Quantification (LLOQ): 1 ng/mL

- Low QC (LQC): 3 ng/mL

- Medium QC (MQC): 40 ng/mL

- High QC (HQC): 360 ng/mL

Method Validation Results

The method was rigorously validated, and key performance parameters are summarized below.

Table 1: Summary of Validation Parameters and Results

| Validation Parameter | Result | Validation Specification |

|---|---|---|

| Linear Range | 1 - 500 ng/mL | - |

| Correlation Coefficient (r²) | 0.999 | - |

| Intra-day Precision (CV) | < 11.4% | - |

| Inter-day Precision (CV) | < 11.4% | - |

| Accuracy | Dilution QC: 101% | - |

| Mean Recovery | 85.1% - 94.4% | Consistent and negligible matrix effects |

| LLOQ | 1 ng/mL | Signal-to-noise ratio >5, precision and accuracy within ±20% |

Application in Clinical Pharmacokinetics

This validated method has been successfully applied to determine the human pharmacokinetic profile of Tolinapant in Phase 1/2 clinical trials [1]. It is robust enough for use in various trial settings, including:

- Determining PK parameters (e.g., C~max~, T~max~, AUC) after single and multiple doses.

- Supporting dose-escalation and combination therapy studies, such as those with chemoradiotherapy in cervical cancer [3] or with oral decitabine/cedazuridine in lymphoma [2].

The following diagram illustrates the role of this analytical method in the broader context of Tolinapant's mechanism of action and efficacy assessment in clinical development.

Key Takeaways for Researchers

- Robustness Confirmed: The method demonstrates excellent precision, accuracy, and recovery with minimal matrix effects, making it suitable for high-throughput clinical sample analysis [1].

- Critical for Clinical Development: This validated assay is a key tool enabling the pharmacokinetic characterization of Tolinapant across multiple ongoing clinical trials, helping to establish its safety and efficacy profile [1] [2] [3].

- Method Flexibility: While this protocol uses liquid-liquid extraction, other approaches like protein precipitation have been used for related compounds, suggesting potential for adaptation if required [5].

References

- 1. A validated liquid chromatography‐tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 2. 2022 TCLF: Trials-In-Progress, A Phase 1-2, Open-Label ... [astx.com]

- 3. Dose escalation of tolinapant (this compound) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 4. A validated liquid chromatography-tandem mass ... [pubmed.ncbi.nlm.nih.gov]

- 5. The preclinical pharmacokinetics of Tolinapant—A dual ... [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Bioanalytical Method for the Quantification of Tolinapant in Human Plasma

1. Introduction Tolinapant (ASTX660) is an oral, non-peptidomimetic, pan-selective antagonist of cellular IAP (cIAP1/2) and X-linked IAP (XIAP) proteins [1] [2]. It is currently in phase I/II clinical trials for advanced solid tumors and lymphomas [1] [3]. A robust and validated bioanalytical method is essential for determining the pharmacokinetic profile of tolinapant in clinical subjects. This note summarizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tolinapant in human plasma, which has been applied in clinical trials [4].

2. Experimental Protocol

2.1. Chromatography and Mass Spectrometry Conditions The following conditions were used for the separation and detection of tolinapant and its internal standard (d4-tolinapant) [4].

- Analytical Column: Acquity BEH C18 (1.7 µM, 50 mm × 2.1 mm i.d.)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient Program: The elution started at 15% B for 0.2 min, increased to 50% B by 1.0 min, then to 95% B by 1.5 min, held at 95% B for 0.7 min, and returned to 15% B over 0.25 min for re-equilibration.

- Flow Rate: 0.6 mL/min

- Injection Volume: 5 µL

- Ionization: Positive turbo ion spray ionization

- Detection: Multiple Reaction Monitoring (MRM)

- Tolinapant: 540.5 → 439.3

- d4-Tolinapant (IS): 554.5 → 443.3

2.2. Sample Preparation Procedure The method used a liquid-liquid extraction technique [4]:

- Aliquot: 50 µL of human plasma.

- Internal Standard: Add working solution of d4-tolinapant.

- Dilution: Add 100 µL of water.

- Extraction: Add 700 µL of methyl tert-butyl ether, then vortex mix for 3 minutes.

- Centrifugation: Centrifuge at 2500 rpm for 5 minutes.

- Evaporation: Transfer 100 µL of the supernatant and evaporate to dryness under nitrogen at 35°C.

- Reconstitution: Reconstitute the dry extract in acetonitrile:water (10:90, v/v) containing 0.2% formic acid.

3. Method Validation Summary The method was validated according to FDA guidelines for bioanalytical method validation [4] [5]. Key validation parameters are summarized in the table below.

Table 1: Bioanalytical Method Validation Parameters for Tolinapant

| Validation Parameter | Result / Condition |

|---|---|

| Linear Range | 1 – 500 ng/mL |

| Correlation Coefficient (r²) | 0.999 |

| Intra-day Precision (CV) | < 11.4% |

| Inter-day Precision (CV) | < 11.4% |

| Accuracy | Dilution QC accuracy: 101% |

| Recovery (Mean) | 85.1% – 94.4% |

| Matrix Effect | Negligible |

| LLOQ | 1 ng/mL |

4. Current Regulatory Considerations and Biomarker Analysis

The general bioanalytical method validation for drugs is guided by the ICH M10 guideline. However, a new, specific FDA guidance document was finalized in January 2025: "Bioanalytical Method Validation for Biomarkers - Guidance for Industry" [6].

This introduces a critical consideration for future work:

- Context of Use (COU) is Paramount: Unlike drug analyte validation, biomarker method validation criteria (for accuracy, precision, etc.) must be closely tied to the specific Context of Use. The statistical criteria depend on the biomarker's reference range and the magnitude of change that is clinically meaningful [6].

- Biomarkers are Not Drugs: The fixed validation criteria used for xenobiotic drugs are often not directly applicable to biomarkers. The new FDA guidance acknowledges that ICH M10 may not be suitable for all biomarker analyses, though it can serve as a starting point for chromatography-based assays [6].

5. Conclusion The described LC-MS/MS method is a specific, accurate, and validated protocol for quantifying tolinapant in human plasma and has been successfully used in clinical trials. For researchers, it is essential to note that while this method is fit for its purpose in measuring drug concentrations, the regulatory landscape is evolving. Any future development of biomarker assays related to tolinapant's mechanism or efficacy must be planned with the new FDA biomarker validation guidance in mind, emphasizing a flexible, COU-driven approach.

Experimental Workflow Diagram

The diagram below illustrates the complete workflow for the quantitative analysis of Tolinapant in human plasma.

Key Implications for Researchers

- For Drug PK Assays: The established LC-MS/MS method provides a solid foundation for measuring tolinapant concentration in clinical samples [4].

- For Novel Biomarker Assays: The 2025 FDA guidance on biomarker validation means you must define the Context of Use early. Your validation plan and acceptance criteria should be tailored to the specific decisions the biomarker data will support [6].

- Regulatory Strategy: When planning bioanalytical work, clearly distinguish between assays for the drug itself (like the one described here) and assays for biomarkers. They fall under different regulatory frameworks and validation philosophies [6].

References

- 1. FDA Grants Orphan Drug Designation to Tolinapant for ... [targetedonc.com]

- 2. Clinical Positioning of the IAP Antagonist Tolinapant ... [pmc.ncbi.nlm.nih.gov]

- 3. Dose escalation of tolinapant (this compound) in combination with standard... [bmccancer.biomedcentral.com]

- 4. A validated liquid chromatography‐tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical Method Validation Guidance for Industry [fda.gov]

- 6. Guidance for Industry on FDA ... Bioanalytical Method Validation [labs.iqvia.com]

Tolinapat (ASTX660) Dose Escalation Protocol: Comprehensive Application Notes for Clinical Trial Design

Drug Background and Scientific Rationale

Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins (cIAP1/2) and X-linked IAP (XIAP) that has emerged as a promising therapeutic agent in oncology clinical development. IAPs are key regulators of apoptotic signaling pathways that are frequently overexpressed in various tumor types, contributing to tumor cell survival, disease progression, and resistance to conventional anticancer treatments. By antagonizing IAPs, tolinapant promotes apoptosis through multiple mechanisms, including caspase activation and modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are particularly relevant in cervical cancer and other malignancies.

The structural differentiation of tolinapant from first-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetics provides enhanced pharmacological properties, including balanced inhibition across IAP subtypes (cIAP1, cIAP2, and XIAP). Preclinical studies have demonstrated that tolinapant synergizes with both chemotherapy and radiotherapy, enhancing tumor cell death in model systems. In cervical cancer xenograft models, the combination of tolinapant with cisplatin and radiotherapy resulted in significant tumor growth inhibition and improved survival without exacerbating treatment-related toxicity, providing the foundational rationale for clinical translation of this combination approach [1] [2].

CRAIN Trial Protocol Overview

Study Design and Objectives

The CRAIN (ChemoRadiation and IAP Antagonist Tolinapant) trial is a phase Ib, open-label, dose escalation study designed to characterize the safety, tolerability, and preliminary clinical activity of tolinapant when administered concomitantly with standard cisplatin-based chemoradiotherapy (CRT) in patients with locally advanced cervical cancer. This multicenter trial employs a Time-to-Event Continual Reassessment Method (TiTE-CRM) statistical design, which represents a sophisticated adaptive methodology that continuously updates dose-limiting toxicity (DLT) probability estimates throughout the trial duration based on all available data. This approach allows for more efficient dose escalation compared to traditional 3+3 designs while maintaining patient safety [1] [2] [3].

The primary objective of the CRAIN trial is to establish the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of tolinapant in combination with standard CRT. Secondary objectives include comprehensive assessment of the safety and tolerability profile using CTCAE v5 criteria, evaluation of antitumor activity per RECIST v1.1, and determination of whether tolinapant administration compromises the planned delivery of CRT. Tertiary/exploratory objectives focus on mechanistic pharmacodynamic evaluations, including assessment of on-target effects and identification of potential predictive biomarkers of response in tissue and liquid biopsy specimens [1] [2].

Participant Eligibility and Treatment Schedule

Key inclusion criteria encompass women aged ≥16 years with histologically confirmed adenocarcinoma or squamous cell carcinoma of the cervix, FIGO stages IB2 to IIIC1, who are appropriate candidates for radical CRT with cisplatin. Patients must have adequate hematological, hepatic, and renal function (GFR ≥50 mL/min) and Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Exclusion criteria include previous pelvic radiotherapy, significant hepatic impairment (Child-Pugh B or C), pregnancy or breastfeeding, and inability to comply with contraceptive requirements during the treatment period [2] [3].

The treatment regimen consists of standard CRT followed by brachytherapy, with tolinapant administered during the CRT phase:

- External beam radiotherapy: 45 Gy delivered in 25 daily fractions over 5 weeks

- Concurrent chemotherapy: Cisplatin 40 mg/m² administered weekly during radiotherapy

- Brachytherapy: Following external beam radiotherapy, either High-Dose-Rate (28 Gy in 4 fractions) or Pulsed-Dose-Rate (34 Gy in 2 fractions)

- Tolinapant administration: Orally once daily for 7 consecutive days on alternate weeks (weeks 1, 3, and 5) during CRT [1] [2] [3]

Table 1: CRAIN Trial Dose Escalation Scheme

| Dose Level | Tolinapant Dose | Dosing Schedule | Number of Planned Participants |

|---|---|---|---|

| 1 | 60 mg | Daily x 7 days, alternate weeks | 3-6 |

| 2 (Starting) | 90 mg | Daily x 7 days, alternate weeks | 3-6 |

| 3 | 120 mg | Daily x 7 days, alternate weeks | 3-6 |

| 4 | 150 mg | Daily x 7 days, alternate weeks | 3-6 |

| 5 | 180 mg | Daily x 7 days, alternate weeks | 3-6 |

Dose Escalation Protocol

Dose Escalation Schema and Rules

The CRAIN trial employs a structured escalation approach with five predefined dose levels of tolinapant (60, 90, 120, 150, and 180 mg), with the 90 mg dose level designated as the starting point based on prior monotherapy experience. The TiTE-CRM design incorporates all available toxicity data from enrolled participants to continuously update the probability of DLT at each dose level, guiding dose escalation decisions. A Safety Review Committee (SRC) comprising clinical investigators, statisticians, and pharmacologists reviews emerging safety data at regular intervals and makes recommendations regarding dose escalation, de-escalation, or cohort expansion [1] [2] [4].

The trial incorporates stopping rules to ensure participant safety, with a maximum sample size of 42 patients deemed sufficient to estimate the MTD with appropriate precision. Model simulations predicted that 24-29 participants would typically be required across various toxicity scenarios, with additional patients enrolled to ensure adequate evaluation (minimum of 18) at the RP2D. The TiTE-CRM approach is particularly efficient for oncology dose-finding studies where DLT assessment periods may be prolonged, as it allows for continual incorporation of data from patients who have not completed the full DLT evaluation period, with appropriate statistical adjustments for partially observed data [2].

Safety Monitoring and Dose-Limiting Toxicity Criteria

The DLT assessment period is defined as 12 weeks from initiation of treatment, during which specific adverse events are rigorously evaluated for potential relationship to tolinapant. The protocol defines DLTs as events considered definitely or probably related to tolinapant, including: grade 4 neutropenia lasting ≥7 days; grade 3 or 4 febrile neutropenia; grade 3 or 4 neutropenia with concurrent documented sepsis; grade 3 or 4 thrombocytopenia; death due to treatment-related toxicity; and any other grade 3 or 4 adverse event deemed related to tolinapant by the investigator. The protocol emphasizes clinical judgment as the final arbiter in DLT determination, acknowledging that strict adherence to predefined criteria may not capture all clinically significant toxicities [2] [3].

Safety monitoring extends beyond the DLT period, with comprehensive adverse event collection continuing throughout treatment and follow-up. The toxicity profile of tolinapant from prior studies informs ongoing safety assessments, with known class effects including gastrointestinal disturbances (nausea, vomiting), fatigue, and laboratory abnormalities such as elevated lipase levels. Previous phase I experience with tolinapant monotherapy established 210 mg/day as the maximum tolerated dose, with 180 mg/day selected as the recommended phase 2 dose, providing important context for the current combination therapy trial [5].

Study Assessments and Procedures

Efficacy and Safety Evaluations

Tumor response assessments are conducted using RECIST v1.1 criteria with magnetic resonance imaging (MRI) performed at baseline, treatment week 5, and at the second follow-up visit (approximately 12 weeks post-brachytherapy). These standardized evaluations allow for objective quantification of antitumor activity and provide preliminary efficacy signals that may inform future trial designs. Additionally, the protocol specifically evaluates whether the addition of tolinapant impacts the delivery intensity of standard CRT, calculating relative dose intensity of planned cisplatin courses and documenting any treatment delays or modifications attributable to the investigational combination [2] [3].

Safety assessments are comprehensive and include physical examinations, vital signs, ECOG performance status, 12-lead electrocardiograms, and laboratory evaluations (hematology, clinical chemistry, including amylase and lipase). Adverse events are graded according to CTCAE v5.0 and recorded throughout the treatment period and during follow-up visits at 6 and 12 weeks after completing radiotherapy. Serious adverse events (SAEs) are reported expediently according to regulatory requirements, with particular attention to potential overlapping toxicities between tolinapant and standard CRT components [2] [3].

Biomarker and Correlative Studies

The CRAIN trial incorporates an extensive translational research program designed to elucidate the mechanistic effects of tolinapant in combination with CRT and identify potential predictive biomarkers. Blood samples for pharmacokinetic analysis are collected at multiple timepoints to characterize tolinapant exposure and its relationship to both toxicities and antitumor activity. Additional blood samples are obtained for circulating biomarker evaluations, including assessment of apoptosis markers, inflammatory cytokines, and immunologic profiling [2].

Tissue-based biomarkers represent a critical component of the correlative science plan. Participants undergo optional research biopsies when clinically feasible, including a pretreatment baseline biopsy and an on-treatment biopsy following initial tolinapant exposure. These specimens enable assessment of pharmacodynamic effects, including changes in IAP expression (cIAP1, cIAP2, XIAP), caspase activation, and NF-κB pathway modulation. Additionally, archival diagnostic tumor tissue is collected for biomarker discovery efforts aimed at identifying molecular features that may predict sensitivity or resistance to the combination regimen [2].

Table 2: Summary of Key Efficacy and Safety Assessment Timepoints

| Assessment | Baseline | Treatment Phase | Follow-up |

|---|---|---|---|

| Tumor Imaging (MRI) | X | Week 5 | 12 weeks post-BT |

| CTCAE Adverse Events | - | Weekly during CRT | 6 & 12 weeks post-BT |

| Hematology/ Biochemistry | X | Weekly during CRT | 6 & 12 weeks post-BT |

| Pharmacokinetics | - | Weeks 1, 3, 5 | - |

| Research Biopsies* | X | Post-tolinapant* | - |

| Blood Biomarkers | X | Weeks 1, 3, 5 | 6 & 12 weeks post-BT |

Optional procedures; BT = Brachytherapy

Related Clinical Trial Experience

Tolinapant in Other Malignancies

Beyond the CRAIN trial in cervical cancer, tolinapant is being evaluated in other clinical contexts, providing additional insights into its safety profile and potential applications. A recent early-phase trial investigated tolinapant combined with definitive radiotherapy in cisplatin-ineligible patients with advanced head and neck squamous cell carcinoma (HNSCC). This study administered tolinapant at 180 mg/day on an alternating week schedule during radiotherapy (70 Gy in 35 fractions), mirroring the dosing approach in the CRAIN trial. Treatment was well tolerated, with a toxicity profile comparable to standard chemoradiation, including expected adverse events such as radiodermatitis, fatigue, dysphagia, and mucositis. Notably, all enrolled patients completed the planned treatment course without requiring tolinapant dose de-escalation. At a median follow-up of 13.8 months, 70% of patients remained disease-free, and immunologic correlative studies demonstrated a burst of activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients, suggesting potential immunomodulatory effects of the combination [6].